2-[Methyl(prop-2-enyl)amino]ethanol
Overview
Description
2-[Methyl(prop-2-enyl)amino]ethanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Differentiation of Receptors Responsive to Isoproterenol
Research on structural modifications of related compounds shows that adding a methyl group can change sympathomimetic activity, differentiating β-receptor populations into β-1 and β-2 types. This differentiation has implications for understanding receptor behaviors in various tissues (Lands, Ludueña, & Buzzo, 1967).
New Base-Labile Amino-Protective Groups for Peptide Synthesis
Modifying the methyl group in related compounds has led to the development of new amino-protective groups of the urethane type, which are labile in alkaline media and suitable for peptide synthesis. This advancement supports the synthesis of peptides with higher specificity and efficiency (Verhart & Tesser, 2010).
Thermodynamics of Alkanolamine and Water Systems
Studies on molar excess enthalpies for various alkanolamines, including compounds structurally similar to 2-[Methyl(prop-2-enyl)amino]ethanol, in water across different temperatures reveal insights into their thermodynamic behaviors. These findings have applications in fields like chemical engineering and materials science (Mundhwa & Henni, 2007).
Enantioselective Synthesis and Catalysis
Research into the synthesis of new methylated and N-alkylated derivatives of related amino alcohols has applications in enantioselective catalysis. This area of study has significant implications for the development of pharmaceuticals and fine chemicals, offering pathways to more efficient and selective synthesis processes (Yao-zhong et al., 2010).
Carbon Dioxide Capture and Absorbents
The efficiency of CO2 uptake by amines in both aqueous and non-aqueous solutions has been explored, with certain amines showing potential for effective carbon capture. This research is crucial for environmental technologies aimed at reducing greenhouse gas emissions (Barzagli et al., 2018).
Properties
IUPAC Name |
2-[methyl(prop-2-enyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-7(2)5-6-8/h3,8H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONBMWRPZHKNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396325 | |
Record name | 2-[methyl(prop-2-enyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31969-04-7 | |
Record name | 2-[methyl(prop-2-enyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.